DMCM hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

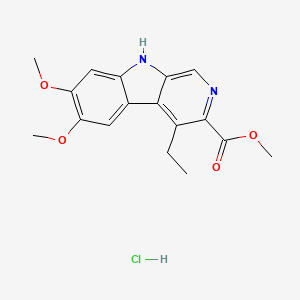

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCRBVQGMZUJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-00-1 | |

| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DMCM Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride is a potent and well-characterized research chemical belonging to the β-carboline family. It functions as a non-selective full inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. This action is functionally opposite to that of benzodiazepines, leading to a reduction in GABAergic inhibition and resulting in significant anxiogenic (anxiety-producing) and convulsant effects. Due to these properties, DMCM hydrochloride is an invaluable tool in neuroscience research for studying the mechanisms of anxiety, epilepsy, and the function of the GABAA receptor complex. This guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, analytical methods, and key experimental protocols.

Chemical and Physical Properties

This compound is a water-soluble salt of the parent compound DMCM. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Name | Methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride |

| Molecular Formula | C₁₇H₁₉ClN₂O₄ |

| Molecular Weight | 350.8 g/mol |

| CAS Number | 1215833-62-7 |

| Appearance | Powder |

| Solubility | H₂O: 25 mg/mL (71.27 mM), DMSO: 10 mg/mL (28.51 mM)[1] |

| Storage | Desiccate at -20°C[1] |

Mechanism of Action

This compound exerts its effects by acting as a negative allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2]

GABAA Receptor Interaction

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. DMCM binds to the benzodiazepine site on the GABAA receptor complex and, as an inverse agonist, it reduces the ability of GABA to open the chloride channel. This leads to a decrease in GABAergic inhibition and a state of neuronal hyperexcitability, which manifests as anxiety and convulsions.[3]

Signaling Pathway

The interaction of DMCM with the GABAA receptor and its downstream effects can be visualized in the following signaling pathway diagram.

Caption: Signaling pathway of this compound at the GABAA receptor.

Quantitative Pharmacological Data

The binding affinity of DMCM for various subtypes of the GABAA receptor has been characterized, demonstrating its non-selective nature.

| GABAA Receptor Subtype | Ki (nM) |

| α1β3γ2 | 10 |

| α2β3γ2 | 13 |

| α3β3γ2 | 7.5 |

| α5β3γ2 | 2.2 |

Data sourced from studies on human recombinant GABAA receptors.

Synthesis and Analytical Methods

Synthesis

The synthesis of DMCM, a β-carboline, is typically achieved through a Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[1][2][4][5]

A generalized workflow for the synthesis is presented below:

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methods

The identity and purity of this compound can be confirmed using standard analytical techniques.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation through fragmentation patterns. |

A general workflow for the analytical quality control of this compound is as follows:

Caption: Analytical quality control workflow for this compound.

Experimental Protocols

This compound is frequently used in preclinical models to induce anxiety-like behaviors and seizures.

Assessment of Anxiogenic Effects: Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

Methodology:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[7]

-

Animals: Typically adult mice or rats.

-

Procedure:

-

Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection. A typical dose range for anxiogenic effects is 0.05-1.0 mg/kg.[8]

-

After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms using video tracking software.

-

-

Data Analysis: A decrease in the time spent in and the number of entries into the open arms is indicative of an anxiogenic effect.

Assessment of Proconvulsant Effects: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to assess the proconvulsant or anticonvulsant properties of a compound. DMCM is expected to enhance seizure susceptibility.

Methodology:

-

Animals: Typically adult mice or rats.

-

Procedure:

-

Administer this compound (or vehicle control) i.p. at a sub-convulsant dose.

-

After a specified pretreatment time, administer a sub-threshold dose of pentylenetetrazol (PTZ), a GABAA receptor antagonist known to induce seizures.

-

Observe the animals for the onset and severity of seizures, often using a standardized scoring system (e.g., Racine scale).

-

-

Data Analysis: A decrease in the latency to the first seizure and an increase in seizure severity in the DMCM-treated group compared to the control group indicates a proconvulsant effect.

Toxicological Profile

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the GABAA receptor in anxiety and epilepsy. Its well-defined mechanism of action as a benzodiazepine inverse agonist makes it an ideal compound for inducing states of neuronal hyperexcitability in a controlled manner. The information provided in this guide serves as a comprehensive resource for researchers utilizing this compound in their studies, from understanding its fundamental properties to implementing key experimental protocols. As with any potent neuroactive compound, appropriate safety precautions and ethical considerations are paramount when handling and using this compound in a research setting.

References

- 1. mdpi.com [mdpi.com]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. albany.edu [albany.edu]

- 4. Peptide dimethylation: fragmentation control via distancing the dimethylamino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride(25952-53-8) 13C NMR spectrum [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 8. Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases - PubMed [pubmed.ncbi.nlm.nih.gov]

DMCM hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride (DMCM hydrochloride) is a potent and well-characterized ligand of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Functioning as a non-selective inverse agonist, this compound effectively reduces the chloride ion flux mediated by GABA-A receptors, leading to neuronal excitation. This property manifests as pronounced anxiogenic and convulsant effects in preclinical models. Its high affinity for various GABA-A receptor subtypes makes it an invaluable pharmacological tool for investigating the neurobiology of anxiety, epilepsy, and the functional roles of GABAergic neurotransmission. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes comprehensive tables of its quantitative properties, detailed protocols for key in vitro and in vivo experimental procedures, and visual representations of its primary signaling pathway and associated experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a β-carboline derivative. Its chemical structure is characterized by a tricyclic pyrido[3,4-b]indole core, substituted with a methyl ester, an ethyl group, and two methoxy groups. The hydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | [1] |

| Synonyms | DMCM, Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride | [2] |

| CAS Number | 1215833-62-7 | [1][3][4] |

| Molecular Formula | C₁₇H₁₉ClN₂O₄ | [1][4] |

| Molecular Weight | 350.8 g/mol | [1][3][4] |

| Appearance | Solid powder | [1][4] |

| Purity | ≥98% (HPLC) | [5] |

| Solubility | Water: 22.5 mg/mL (64.1 mM), DMSO: 9 mg/mL (25.7 mM) | [6] |

| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. | [1][3] |

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the benzodiazepine binding site on GABA-A receptors. As an inverse agonist, it binds to this site and allosterically modulates the receptor to decrease the frequency of chloride channel opening in response to GABA.[7] This reduction in inhibitory chloride influx leads to neuronal hyperexcitability, which underlies its observed anxiogenic and convulsant properties.[1][2][5]

GABA-A Receptor Signaling Pathway

The primary signaling pathway affected by this compound is the GABA-A receptor-mediated inhibitory neurotransmission. The following diagram illustrates the mechanism of action of DMCM as a GABA-A receptor inverse agonist.

Binding Affinity for GABA-A Receptor Subtypes

This compound exhibits high affinity for various GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits. The binding affinities (Ki) are summarized in the table below.

Table 2: Binding Affinity (Ki) of this compound for Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype (αxβ3γ2) | Ki (nM) | Reference(s) |

| α1β3γ2 | 10 | [6][8] |

| α2β3γ2 | 13 | [6][8] |

| α3β3γ2 | 7.5 | [6][8] |

| α5β3γ2 | 2.2 | [6][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound to GABA-A receptors in brain tissue homogenates.

Apparatus and Reagents:

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

-

Rat brain tissue

-

[³H]-Flunitrazepam (radioligand)

-

This compound (test compound)

-

Clonazepam or other high-affinity benzodiazepine (for non-specific binding)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the membrane fraction, is resuspended in buffer to a final protein concentration of 0.1-0.5 mg/mL.

-

Binding Assay: In a 96-well plate, add the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, add a high concentration of a non-labeled benzodiazepine ligand instead of DMCM.

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for measuring the effect of this compound on GABA-activated currents in cultured neurons or brain slices.

Apparatus and Reagents:

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

-

Pipette puller and polisher

-

Cultured neurons or brain slice preparation

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

GABA

-

This compound

-

Borosilicate glass capillaries

Procedure:

-

Preparation: Prepare brain slices or cultured neurons and place them in the recording chamber perfused with aCSF.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with internal solution.

-

Cell Targeting: Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.

-

Giga-seal Formation: Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving whole-cell configuration.

-

Recording: Clamp the cell at a holding potential of -60 mV. Apply GABA to elicit an inward chloride current.

-

Drug Application: After establishing a stable baseline GABA response, co-apply GABA with this compound and record the change in the current amplitude.

-

Data Analysis: Measure the peak amplitude of the GABA-activated currents in the absence and presence of DMCM. Calculate the percentage of inhibition or potentiation.

References

- 1. This compound | CAS:1215833-62-7 | Benzodiazepine inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. DMCM - Wikipedia [en.wikipedia.org]

- 3. glpbio.com [glpbio.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]

- 6. This compound | GABA Receptor | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Inverse Agonist DMCM: A Technical Guide to its Function at the Benzodiazepine Site of GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) is a potent ligand of the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Unlike classical benzodiazepines which act as positive allosteric modulators (agonists), DMCM functions as a negative allosteric modulator, or inverse agonist. This property makes it a valuable pharmacological tool for investigating the nuanced roles of the GABAergic system in health and disease. By reducing the constitutive activity of the GABA-A receptor, DMCM produces effects opposite to those of benzodiazepines, namely anxiogenic (anxiety-inducing) and proconvulsant activities. This whitepaper provides an in-depth technical overview of DMCM, focusing on its mechanism of action, quantitative binding and functional data, and detailed experimental protocols for its characterization.

Core Mechanism of Action

DMCM binds to the benzodiazepine site located at the interface between the α and γ subunits of the pentameric GABA-A receptor. This binding event stabilizes a conformational state of the receptor that has a lower affinity for its endogenous ligand, GABA. Consequently, the frequency of chloride channel opening in response to GABA is reduced, leading to a decrease in neuronal inhibition. This reduction in GABAergic tone results in a state of neuronal hyperexcitability, which manifests as anxiety-like behaviors and an increased susceptibility to seizures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to DMCM's interaction with the GABA-A receptor and its pharmacokinetic profile.

Table 1: Binding Affinity of DMCM for Human GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | Ki (nM) |

| α1β3γ2 | 10[1] |

| α2β3γ2 | 13[1] |

| α3β3γ2 | 7.5[1] |

| α5β3γ2 | 2.2[1] |

Table 2: In Vivo Effects of DMCM in Rodent Models

| Experimental Model | Species | Route of Administration | Dose Range | Observed Effects |

| Elevated Plus Maze | Rat | Intraperitoneal (i.p.) | 0.25 - 1.0 mg/kg | Dose-dependent decrease in time spent in open arms (anxiogenic)[2] |

| Forced Swim Test | Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | Decreased immobility time (antidepressant-like effect at this specific dose)[3] |

| Seizure Threshold | Mouse | Intravenous (i.v.) infusion | N/A (infusion) | Proconvulsant; seizure threshold can be measured |

| Fear Conditioning | Rat | Intraperitoneal (i.p.) | 0.25 - 1.0 mg/kg | Acts as an unconditional stimulus for fear-induced analgesia[2] |

Signaling and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of a GABA-A receptor inverse agonist and a typical experimental workflow for its characterization.

Caption: Signaling pathway of a GABA-A receptor inverse agonist like DMCM.

Caption: Experimental workflow for characterizing a benzodiazepine inverse agonist.

Detailed Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is for determining the binding affinity (Ki) of DMCM for specific GABA-A receptor subtypes expressed in a cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells transfected with specific human GABA-A receptor subunits (e.g., α1β3γ2).

-

Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-Flunitrazepam (a BZD site agonist).

-

Non-specific binding control: Clonazepam (10 µM).

-

DMCM stock solution (in DMSO).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]-Flunitrazepam (at a concentration near its Kd), and cell membrane preparation.

-

Non-specific Binding: Assay buffer, [³H]-Flunitrazepam, Clonazepam (10 µM), and cell membrane preparation.

-

Competition Binding: Assay buffer, [³H]-Flunitrazepam, varying concentrations of DMCM, and cell membrane preparation.

-

-

Incubate the plate at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DMCM concentration.

-

Determine the IC50 value (the concentration of DMCM that inhibits 50% of specific [³H]-Flunitrazepam binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the measurement of GABA-evoked currents in cultured neurons or transfected cells and the modulatory effect of DMCM.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells expressing GABA-A receptors.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

-

GABA stock solution.

-

DMCM stock solution.

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips suitable for microscopy and recording.

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

-

Patch-Clamp Recording:

-

Pull glass pipettes and fill with internal solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at -60 mV.

-

-

GABA Application and DMCM Modulation:

-

Apply a brief pulse of GABA (e.g., 1-10 µM for 2-5 seconds) using a fast perfusion system and record the inward chloride current.

-

After a stable baseline response to GABA is established, co-apply DMCM (e.g., 10-100 nM) with GABA.

-

Record the GABA-evoked current in the presence of DMCM.

-

Wash out DMCM and re-apply GABA alone to ensure recovery of the response.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of DMCM.

-

Calculate the percentage inhibition of the GABA response by DMCM.

-

Construct a dose-response curve for DMCM's inhibitory effect on GABA-evoked currents to determine its IC50.

-

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol outlines the procedure for assessing the anxiogenic effects of DMCM in rodents.[4][5]

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 50 cm).

-

Two opposite arms are open, and two opposite arms are enclosed by high walls.

-

A central platform connects the four arms.[4]

-

The maze is typically made of a non-reflective material.

Procedure:

-

Habituation:

-

Bring the animals to the testing room at least 30-60 minutes before the experiment to allow them to acclimate.[4]

-

-

Drug Administration:

-

Administer DMCM (e.g., 0.25-1.0 mg/kg, i.p.) or vehicle to the animals 30 minutes before testing.

-

-

Testing:

-

Data Analysis:

-

Score the video recordings for the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

An anxiogenic effect is indicated by a significant decrease in the time spent and the number of entries into the open arms in the DMCM-treated group compared to the vehicle-treated group.

-

Forced Swim Test (FST) for Depressant-Like Behavior

This protocol is used to evaluate the potential effects of DMCM on behavioral despair.

Apparatus:

-

A transparent cylindrical container (e.g., 25 cm in diameter, 50 cm high).

-

The container is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

-

Habituation:

-

Acclimate the animals to the testing room for at least 30 minutes prior to the test.

-

-

Drug Administration:

-

Administer DMCM (e.g., 0.1 mg/kg, i.p.) or vehicle 30 minutes before the test.[3]

-

-

Testing:

-

Gently place the animal into the water-filled cylinder.

-

The test session typically lasts for 6 minutes.

-

Record the session with a video camera.

-

-

Data Analysis:

-

Score the last 4 minutes of the test session for the duration of immobility. Immobility is defined as the lack of motion, with the animal making only small movements necessary to keep its head above water.

-

Compare the duration of immobility between the DMCM-treated and vehicle-treated groups. An increase in immobility is generally interpreted as a depressant-like effect, while a decrease can indicate an antidepressant-like or stimulant effect.

-

Conclusion

DMCM is a powerful research tool for dissecting the role of the GABA-A receptor in regulating neuronal excitability and behavior. Its inverse agonist properties provide a means to probe the consequences of reduced GABAergic inhibition, offering valuable insights into the pathophysiology of anxiety disorders, epilepsy, and other neurological conditions. The detailed protocols and data presented in this guide are intended to facilitate the effective and reproducible use of DMCM in a research setting, ultimately contributing to a deeper understanding of the complexities of the GABAergic system and the development of novel therapeutic strategies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. The beta-carboline derivative DMCM decreases gamma-aminobutyric acid responses and Ca(2+)-mediated K(+)-conductance in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of hallucinogenic and related beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of two convulsant beta-carboline derivatives, DMCM and beta-CCM, on regional neurotransmitter amino acid levels and on in vitro D-[3H]aspartate release in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DMCM Hydrochloride for Researchers and Drug Development Professionals

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride (DMCM hydrochloride) is a potent pharmacological tool widely utilized in neuroscience research. As a negative allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, it functions as a benzodiazepine inverse agonist. This action elicits anxiogenic (anxiety-producing) and potent convulsant effects, making it an invaluable compound for studying the mechanisms of anxiety, epilepsy, and the function of the GABAergic system. This guide provides a comprehensive overview of its molecular characteristics, mechanism of action, and detailed experimental protocols for its use in preclinical research.

Core Molecular and Physicochemical Data

A clear understanding of the fundamental properties of this compound is crucial for its appropriate handling, storage, and use in experimental settings. The key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 350.8 g/mol |

| Chemical Formula | C₁₇H₁₉ClN₂O₄ |

| CAS Number | 1215833-62-7 |

| Purity | Typically ≥98% (as determined by HPLC) |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO and water |

Mechanism of Action: A Negative Allosteric Modulator of the GABAA Receptor

This compound exerts its effects by binding to the benzodiazepine site on the GABAA receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Unlike benzodiazepine agonists (e.g., diazepam) which enhance the effect of GABA, this compound acts as an inverse agonist. This means it binds to the benzodiazepine site and reduces the constitutive activity of the GABAA receptor, thereby decreasing the influx of chloride ions into the neuron. This reduction in inhibitory signaling leads to neuronal hyperexcitability, which manifests as anxiety-like behaviors and convulsions in preclinical models.[1]

The primary signaling pathway affected by this compound is the direct modulation of the GABAA receptor ion channel.

Figure 1: Signaling pathway of this compound at the GABAA receptor.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, designed for researchers in pharmacology and neuroscience.

Radioligand Binding Assay for GABAA Receptor

This protocol outlines a method to determine the binding affinity of this compound to the GABAA receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

[³H]-Flunitrazepam (or other suitable radiolabeled benzodiazepine site ligand)

-

This compound

-

Unlabeled Flunitrazepam (for non-specific binding)

-

Rat brain tissue (cortex or hippocampus)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Homogenizer, centrifuges, filtration apparatus, and scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation.

-

The final pellet, containing the membrane fraction, is resuspended in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: Radioligand and binding buffer.

-

Non-specific Binding: Radioligand and a high concentration of unlabeled Flunitrazepam.

-

Competitive Binding: Radioligand and varying concentrations of this compound.

-

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

Incubate the tubes at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Calculate the equilibrium dissociation constant (Kᵢ) for this compound using the Cheng-Prusoff equation.

-

Figure 2: Experimental workflow for the radioligand binding assay.

In Vivo Behavioral Assessment: Elevated Plus-Maze

The elevated plus-maze is a widely used behavioral test to assess anxiety-like behavior in rodents. The anxiogenic properties of this compound can be evaluated using this model.

Materials:

-

Elevated plus-maze apparatus

-

Adult male rats (e.g., Sprague-Dawley or Wistar)

-

This compound

-

Vehicle (e.g., saline with a small amount of Tween 80 for solubilization)

-

Video tracking software

Procedure:

-

Habituation:

-

Allow the rats to acclimate to the testing room for at least 60 minutes before the experiment.

-

-

Drug Administration:

-

Administer this compound (e.g., 0.5 - 2.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.

-

-

Testing:

-

Place the rat in the center of the elevated plus-maze, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Analyze the video recordings to determine:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

A decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic effect.

-

In Vivo Behavioral Assessment: Forced Swim Test

The forced swim test is commonly used to screen for antidepressant and pro-depressant-like effects of compounds.

Materials:

-

Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)

-

Water at 23-25°C

-

Adult male rats

-

This compound

-

Vehicle

-

Video camera and analysis software

Procedure:

-

Pre-test Session (Day 1):

-

Place each rat individually into the water tank for 15 minutes.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

-

Test Session (Day 2):

-

Administer this compound (e.g., 0.5 - 2.0 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

Place the rat in the water tank for a 5-minute test session.

-

Record the session for later analysis.

-

-

Data Analysis:

-

Score the duration of immobility, swimming, and climbing behaviors during the 5-minute test.

-

An increase in immobility time is interpreted as a pro-depressant-like effect.

-

Conclusion

This compound is a critical research tool for investigating the GABAergic system and its role in anxiety and epilepsy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Adherence to detailed and consistent experimental procedures is paramount for obtaining reliable and reproducible results. Further research into the downstream signaling effects of this compound may reveal novel therapeutic targets for neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Convulsant Activity of DMCM Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate hydrochloride (DMCM hydrochloride) is a potent convulsant agent belonging to the β-carboline family. It is widely utilized in neuroscience research as a pharmacological tool to induce seizures in preclinical models, facilitating the study of epilepsy, anxiety, and the mechanisms of action of anticonvulsant and anxiolytic drugs. This technical guide provides a comprehensive overview of the convulsant activity of DMCM, detailing its mechanism of action, experimental protocols for its use, and quantitative data from key studies.

Core Mechanism of Action: Inverse Agonism at the GABA-A Receptor

DMCM exerts its convulsant effects primarily by acting as a negative allosteric modulator, or inverse agonist, at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.

By binding to the benzodiazepine site, DMCM reduces the efficacy of GABA, decreasing the frequency of chloride channel openings.[1] This attenuation of GABAergic inhibition leads to a state of neuronal hyperexcitability, which can manifest as seizures.[1][4] DMCM is considered a nonselective full inverse agonist, demonstrating high affinity for various GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits.[5]

The convulsant action of DMCM can be antagonized by benzodiazepine receptor agonists (e.g., diazepam, clonazepam), which enhance GABAergic transmission, and by benzodiazepine receptor antagonists (e.g., flumazenil, Ro 15-1788), which compete with DMCM for the same binding site.[3][6]

Secondary Mechanisms and Involved Signaling Pathways

While the primary mechanism of DMCM-induced convulsions is the modulation of GABA-A receptors, evidence suggests the involvement of other neurotransmitter systems. Studies have shown that the convulsant effects of DMCM can be attenuated by antagonists of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor.[7] This indicates that excitatory glutamatergic pathways may play a role in the expression of DMCM-induced seizures. Specifically, antagonists of the NMDA receptor's ion-channel binding site (e.g., MK-801, phencyclidine) and glycine binding site (e.g., 7-chlorokynurenic acid) have been shown to increase the seizure threshold for DMCM.[7] This suggests a complex interplay between inhibitory and excitatory systems in the generation of seizures following DMCM administration.

Furthermore, some research suggests that DMCM may enhance the release of excitatory amino acid neurotransmitters, which could contribute to its convulsant properties.[8]

Signaling Pathway of DMCM-Induced Convulsant Activity

Caption: Signaling pathway of DMCM's convulsant action.

Quantitative Data on this compound's Convulsant Activity

The convulsant effects of DMCM are dose-dependent and can vary based on the age and species of the animal model.

Table 1: Binding Affinities (Ki) of DMCM for Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 10 |

| α2β3γ2 | 13 |

| α3β3γ2 | 7.5 |

| α5β3γ2 | 2.2 |

| Data from MedchemExpress.com[5] |

Table 2: Convulsant Doses (CD50) of DMCM in Rats at Different Postnatal Ages

| Age | Seizure Type | CD50 (mg/kg) |

| P7 | Myoclonic | 0.18 |

| Limbic Motor | 0.32 | |

| Tonic-Clonic | 0.98 | |

| P10 | Myoclonic | 0.08 |

| Limbic Motor | 0.17 | |

| Tonic-Clonic | 0.36 | |

| P13 | Myoclonic | 0.09 |

| Limbic Motor | 0.17 | |

| Tonic-Clonic | 0.32 | |

| P14 | Myoclonic | 0.11 |

| Limbic Motor | 0.21 | |

| Tonic-Clonic | 0.3 | |

| P21 | Myoclonic | 0.34 |

| Limbic Motor | 0.61 | |

| Tonic-Clonic | 1.05 | |

| Adult (>P60) | Myoclonic | 0.1 |

| Limbic Motor | 0.22 | |

| Tonic-Clonic | 0.79 | |

| Data adapted from a study on the ontogenic profile of DMCM-induced seizures in rats.[1] |

Table 3: Effects of Various Compounds on DMCM-Induced Seizures

| Compound | Class | Effect on DMCM Seizures |

| Diazepam | Benzodiazepine Agonist | Antagonizes |

| Clonazepam | Benzodiazepine Agonist | Antagonizes |

| Lorazepam | Benzodiazepine Agonist | Antagonizes |

| Ro 15-1788 | Benzodiazepine Antagonist | Antagonizes |

| CGS 8216 | Benzodiazepine Antagonist | Antagonizes |

| Valproate | Anticonvulsant | Antagonizes |

| Baclofen | GABA-B Agonist | Antagonizes |

| MK-801 | NMDA Antagonist | Increases seizure threshold |

| Phencyclidine (PCP) | NMDA Antagonist | Increases seizure threshold |

| 7-Chlorokynurenic acid | NMDA Glycine Site Antagonist | Increases seizure threshold |

| Data compiled from multiple sources.[3][7] |

Experimental Protocols

Animal Models

-

Rodents: Sprague-Dawley rats and Swiss or DBA/2 mice are commonly used.[1][8]

-

Age: Studies have been conducted in neonatal (P7, P10, P13, P14, P21) and adult (>P60) rats to investigate developmental differences in seizure susceptibility.[1][2]

Drug Preparation and Administration

-

This compound Solution: DMCM is typically dissolved in a small volume of 1N HCl and then diluted with saline.[1]

-

Route of Administration:

Seizure Induction and Observation

-

Animal Preparation: Animals are habituated to the testing environment.

-

DMCM Administration: DMCM is administered at the desired dose and route.

-

Observation Period: Animals are observed for a set period (e.g., 30-60 minutes) for the occurrence and severity of seizures.

-

Seizure Scoring: Seizures are often categorized and scored based on behavioral manifestations:

-

Myoclonic seizures: Characterized by brief, involuntary muscle jerks.[1]

-

Limbic motor (complex partial) seizures: May include behaviors like facial clonus, head nodding, and forelimb clonus.[1]

-

Tonic-clonic seizures: Severe seizures involving a tonic phase (muscle stiffening) followed by a clonic phase (rhythmic jerking).[1]

-

-

Latency Measurement: The time from DMCM injection to the onset of the first seizure is recorded.[1]

Electrophysiological Recording

For more detailed analysis, electroencephalography (EEG) can be used to record brain electrical activity and correlate it with behavioral seizures. This involves surgically implanting electrodes into specific brain regions.

Experimental Workflow for Assessing Anticonvulsant Efficacy Against DMCM-Induced Seizures

References

- 1. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of the beta-carboline derivative DMCM with inhibitory amino acid responses on cultured mouse neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Investigating benzodiazepine receptor function in vivo using an intravenous infusion of DMCM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of the NMDA receptor complex in DMCM-induced seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of two convulsant beta-carboline derivatives, DMCM and beta-CCM, on regional neurotransmitter amino acid levels and on in vitro D-[3H]aspartate release in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Beta-Carboline Inverse Agonists: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive review of beta-carboline inverse agonists, targeting researchers, scientists, and drug development professionals. The document delves into their mechanism of action at the GABA-A receptor, presents quantitative data on their binding affinities and efficacy, outlines detailed experimental protocols for their characterization, and visualizes key concepts through signaling pathway and workflow diagrams.

Introduction to Beta-Carboline Inverse Agonists

Beta-carbolines are a class of compounds that bind to the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike benzodiazepine agonists which enhance the effect of GABA, leading to sedation and anxiolysis, inverse agonists produce the opposite effect.[1][3] They decrease the chloride ion influx mediated by the GABA-A receptor, resulting in increased neuronal excitability.[1][3] This unique pharmacological profile has made them valuable tools for studying the central nervous system and potential therapeutic agents for conditions characterized by excessive GABAergic activity.

The spectrum of activity at the benzodiazepine site ranges from full agonists to neutral antagonists and further to partial and full inverse agonists.[4][5] Full agonists elicit a maximal positive modulatory effect on GABA-A receptor function, while neutral antagonists bind to the receptor without affecting its function and can block the effects of both agonists and inverse agonists.[4][5] Inverse agonists, on the other hand, possess "negative intrinsic activity," meaning they actively reduce the constitutive activity of the receptor.[4][6]

Quantitative Data: Binding Affinity and Efficacy

The affinity and efficacy of beta-carboline inverse agonists for the GABA-A receptor are critical parameters in their pharmacological characterization. These are typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in functional assays. The following tables summarize key quantitative data for several well-studied beta-carboline inverse agonists.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| FG-7142 | α1β3γ2 | 91 ± 22 | [7] |

| α2β3γ2 | 330 ± 62 | [7] | |

| α3β3γ2 | 492 ± 105 | [7] | |

| α5β3γ2 | 2150 ± 725 | [7] | |

| DMCM | Not specified | - | |

| Methyl-β-carboline-3-carboxylate | Not specified | - | |

| Propyl-β-carboline-3-carboxylate | Not specified | - | |

| 3-substituted β-carbolines | Benzodiazepine Receptor (BzR) | See IC50 values below | [8] |

| Compound | Assay | IC50 / EC50 (nM) | Reference |

| FG-7142 | GABA-induced chloride flux (α1 subunit) | EC50 = 137 | [7] |

| GABA-induced chloride flux (α2 subunit) | EC50 = 507 | [7] | |

| GABA-induced chloride flux (α3 subunit) | EC50 = 1021 | [7] | |

| GABA-induced chloride flux (α5 subunit) | EC50 = 1439 | [7] | |

| Isobutoxy-β-carboline (7) | [3H]Ro 15-1788 displacement | IC50 = 93 | [8] |

| Isopentoxy-β-carboline (9) | [3H]Ro 15-1788 displacement | IC50 = 104 | [8] |

| sec-Butoxy-β-carboline (6) | [3H]Ro 15-1788 displacement | IC50 = 471 | [8] |

| tert-Butyl ketone-β-carboline (12) | [3H]Ro 15-1788 displacement | IC50 = 358 | [8] |

| Isopentoxy-β-carboline (8) | [3H]Ro 15-1788 displacement | IC50 = 535 | [8] |

| Benzyloxy-β-carboline (10) | [3H]Ro 15-1788 displacement | IC50 > 1000 | [8] |

Experimental Protocols

Accurate characterization of beta-carboline inverse agonists relies on robust and well-defined experimental protocols. This section provides detailed methodologies for two key assays: radioligand binding assays and whole-cell patch-clamp recordings.

Radioligand Binding Assay for GABA-A Receptor

This protocol is adapted from established methods for determining the binding affinity of compounds to the GABA-A receptor.[9][10][11][12]

A. Membrane Preparation:

-

Homogenize rat brains in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[9]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[9]

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[9]

-

Resuspend the pellet in ice-cold deionized water and homogenize.[9]

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.[9]

-

Repeat the resuspension and centrifugation steps twice more with binding buffer (50 mM Tris-HCl, pH 7.4).[9]

-

Resuspend the final pellet in binding buffer and store at -70°C.[9]

B. Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.[9]

-

Resuspend the pellet in fresh binding buffer.

-

In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).[9]

-

For competition assays, add varying concentrations of the beta-carboline test compound.

-

Add a constant concentration of a suitable radioligand (e.g., [3H]flumazenil or [3H]Ro 15-1788) to all wells.

-

For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 10 µM diazepam).

-

Incubate the plate at 4°C for 45 minutes.[9]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[9]

-

Quantify the radioactivity on the filters using liquid scintillation spectrometry.[9]

C. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Recording of GABA-Evoked Currents

This protocol outlines the procedure for measuring the effect of beta-carboline inverse agonists on GABA-evoked currents in cultured neurons or brain slices.[13][14][15][16][17]

A. Preparation:

-

Prepare acute brain slices or cultured neurons suitable for electrophysiological recording.[13]

-

Prepare the external (ACSF) and internal (pipette) solutions. The internal solution should contain a Cs-based solution to block potassium channels for better voltage-clamp control.[17]

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the patch pipette with the internal solution.

B. Recording:

-

Transfer the brain slice or cell culture dish to the recording chamber of an upright or inverted microscope.

-

Continuously perfuse the chamber with oxygenated ACSF.

-

Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.[15]

-

Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.[14]

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply GABA puffs (e.g., 10-100 µM) to the neuron using a picospritzer to evoke an inward chloride current.[13]

-

After establishing a stable baseline of GABA-evoked currents, perfuse the beta-carboline inverse agonist at the desired concentration.

-

Continue to apply GABA puffs and record the resulting currents in the presence of the test compound.

-

Wash out the compound with ACSF to observe any recovery of the GABA-evoked current.

C. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents before, during, and after the application of the beta-carboline.

-

Calculate the percentage of inhibition of the GABA-evoked current by the beta-carboline.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the concentration of the beta-carboline.

-

Determine the IC50 value from the concentration-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: GABAA receptor signaling pathway modulation.

Caption: Experimental workflow for characterization.

Caption: Spectrum of activity at the BZD site.

References

- 1. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 2. Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 4. 8. Two Main Classes of Receptor Ligands in Pharmacology: Agonists & Antagonists – Principles of Pharmacology – Study Guide [open.lib.umn.edu]

- 5. Agonists, antagonists, and partial agonists | Pharmacology Education Project [pharmacologyeducation.org]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. researchgate.net [researchgate.net]

- 8. Predictive binding of beta-carboline inverse agonists and antagonists via the CoMFA/GOLPE approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. google.com [google.com]

- 16. mdpi.com [mdpi.com]

- 17. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of DMCM Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and core experimental applications of DMCM (Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride. DMCM hydrochloride is a potent benzodiazepine inverse agonist widely utilized in neuroscience research to study anxiety, convulsions, and the GABAergic system.[1][2][3] This document outlines the known hazards, necessary precautions, and detailed protocols for its use in a laboratory setting, intended to ensure the safety of researchers and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a β-carboline derivative that acts as a negative allosteric modulator of GABAA receptors.[3] Its hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental paradigms.

| Property | Value | Reference |

| Chemical Name | Methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride | [1] |

| Molecular Formula | C₁₇H₁₈N₂O₄・HCl | [1] |

| Molecular Weight | 350.8 g/mol | [1] |

| CAS Number | 1215833-62-7 | [1] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO and water (requires sonication) | [4] |

| Storage | Desiccate at room temperature. | [1] |

Safety and Hazard Information

This compound is a potent neuroactive compound and must be handled with care. Its primary mechanism of action, the inverse agonism of GABAA receptors, leads to anxiogenic and convulsant effects.[1][2]

GHS Classification

While a specific GHS classification for this compound is not consistently available across all supplier safety data sheets, based on its known biological effects, it should be handled as a substance with significant acute toxicity. The following classifications for similar hazardous compounds can be used as a guideline.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Note: This classification is based on the potential hazards of β-carboline derivatives and should be considered a precautionary measure.

Hazard and Precautionary Statements

-

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

-

Precautionary Statements:

-

Prevention:

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

-

Toxicological Data

| Endpoint | Value | Species | Route | Reference |

| LD50 | Data not available | - | - | - |

| CD50 (Convulsant Dose 50%) | Varies with age and strain | Rat | Intraperitoneal | [5] |

Handling and Personal Protective Equipment (PPE)

Due to its potent biological activity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the powder form to avoid inhalation.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Skin and Body Protection | A lab coat should be worn. Ensure it is buttoned and sleeves are rolled down. |

| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |

First Aid Measures

In case of exposure to this compound, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release and Disposal

Accidental Release

-

Small Spills:

-

Wear appropriate PPE.

-

Carefully scoop or sweep up the spilled solid material, avoiding dust generation.

-

Place the material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable decontamination solution.

-

-

Large Spills:

-

Evacuate the area.

-

Prevent the spread of the spill.

-

Contact your institution's environmental health and safety department for assistance.

-

Disposal

-

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Do not dispose of down the drain.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a negative allosteric modulator at the benzodiazepine binding site of the GABAA receptor.[3] The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential (IPSP).[2]

As an inverse agonist, DMCM binds to the benzodiazepine site and induces a conformational change in the GABAA receptor that reduces the efficiency of GABA-mediated chloride channel opening.[2] This leads to a decrease in chloride influx, resulting in reduced neuronal inhibition and a state of hyperexcitability, which manifests as anxiety and convulsions.[1][2]

Figure 1. Simplified signaling pathway of this compound at a GABAergic synapse.

Experimental Protocols

This compound is a valuable tool for inducing anxiety-like behaviors and seizures in animal models. The following are generalized protocols that should be adapted and approved by the institution's animal care and use committee.

Preparation of this compound Solution

-

Objective: To prepare a stock solution of this compound for in vivo administration.

-

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Due to its limited water solubility, this compound is often first dissolved in a small amount of DMSO.

-

For a desired final concentration, calculate the required mass of this compound.

-

In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Add sterile saline to the desired final volume. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid solvent effects.

-

Use a sonicator to aid in dissolution if necessary.

-

The solution should be prepared fresh on the day of the experiment.

-

Figure 2. Workflow for preparing a this compound solution for injection.

Induction of Anxiety-Like Behavior: Elevated Plus Maze (EPM)

-

Objective: To assess the anxiogenic effects of this compound in rodents using the EPM.

-

Materials:

-

Elevated Plus Maze apparatus

-

Rodents (mice or rats)

-

Prepared this compound solution

-

Vehicle control solution (e.g., saline with the same percentage of DMSO)

-

Syringes and needles for injection (appropriate gauge for the species and route of administration)

-

Video tracking software

-

-

Procedure:

-

Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a pre-determined time before the test (e.g., 15-30 minutes). Doses typically range from 0.1 to 1.0 mg/kg.[4]

-

Place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the session using video tracking software.

-

After the session, return the animal to its home cage.

-

Clean the maze thoroughly between animals to remove any olfactory cues.

-

Analyze the recorded data for parameters such as time spent in the open arms, number of entries into the open and closed arms, and total distance traveled. A decrease in open arm exploration is indicative of anxiogenic effects.

-

Induction of Seizures

-

Objective: To induce seizures in rodents for the study of epilepsy or the screening of anticonvulsant compounds.

-

Materials:

-

Rodents (mice or rats)

-

Prepared this compound solution

-

Vehicle control solution

-

Syringes and needles for injection

-

Observation chamber

-

Timer

-

-

Procedure:

-

Habituate the animals to the testing environment.

-

Administer a convulsant dose of this compound (typically in the range of 1-5 mg/kg, depending on the species and desired seizure severity).[6]

-

Immediately place the animal in an observation chamber.

-

Observe and score the seizure activity over a set period (e.g., 30 minutes) using a standardized seizure scoring scale (e.g., a modified Racine scale).

-

Record the latency to the first seizure and the duration and severity of the seizures.

-

Provide appropriate post-procedural care as per institutional guidelines.

-

Conclusion

This compound is a powerful research tool for investigating the GABAergic system and its role in anxiety and epilepsy. Its potent biological activity necessitates strict adherence to safety and handling protocols. By following the guidelines outlined in this technical guide, researchers can ensure a safe laboratory environment while conducting robust and reproducible experiments.

References

- 1. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 3. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The beta-carboline derivative DMCM decreases gamma-aminobutyric acid responses and Ca(2+)-mediated K(+)-conductance in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioral differences between subgroups of rats with high and low threshold to clonic convulsions induced by DMCM, a benzodiazepine inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DMCM - Wikipedia [en.wikipedia.org]

Methodological & Application

DMCM Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMCM (Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) hydrochloride is a well-characterized compound belonging to the β-carboline family. It functions as a potent non-selective inverse agonist at the benzodiazepine binding site of the GABA-A (γ-aminobutyric acid type A) receptor.[1][2][3] Unlike benzodiazepine agonists which enhance the effect of GABA, DMCM reduces the effect of GABA, leading to anxiogenic (anxiety-producing) and convulsant effects.[1][3] This property makes it a valuable pharmacological tool for studying the GABAergic system, anxiety, epilepsy, and learning and memory processes.[4][5][6]

Physicochemical Properties

Solubility Data

The solubility of DMCM hydrochloride in commonly used laboratory solvents is crucial for the preparation of stock solutions and experimental media. The data from various suppliers is summarized below. It is often recommended to use sonication to facilitate dissolution.[1][2]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |

| DMSO | 7.02 - 10 mg/mL | 20 - 28.51 mM | Sonication is recommended to aid dissolution. | [1][2][3] |

| Water | 22.5 - 31.43 mg/mL | 64.1 - 100 mM | Sonication is recommended to aid dissolution. | [1][2][3] |

Note: The molecular weight of this compound is 350.8 g/mol .[1][3]

Biological Activity & Mechanism of Action

This compound exerts its effects primarily through the GABA-A receptor, a ligand-gated chloride ion channel. As an inverse agonist, DMCM binds to the benzodiazepine site on the GABA-A receptor complex and reduces the receptor's response to GABA. This leads to a decrease in chloride ion influx, resulting in neuronal hyperexcitability.[7] Additionally, some studies suggest DMCM may increase neuronal excitability by modulating other intrinsic membrane properties, such as decreasing Ca²⁺-dependent K⁺ conductance.[7]

Figure 1: Mechanism of this compound at the GABA-A Receptor.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare concentrated stock solutions of this compound for in vitro and in vivo studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile deionized water or 0.9% saline

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Protocol for DMSO Stock (e.g., 10 mM):

-

Weigh the required amount of this compound powder (M.Wt: 350.8). For 1 mL of a 10 mM stock, use 3.508 mg.

-

Add the appropriate volume of DMSO to the powder.

-

Vortex the solution vigorously for 1-2 minutes.

-

If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1][2]

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Protocol for Aqueous Stock (e.g., 25 mg/mL):

-

Weigh 25 mg of this compound powder.

-

Add sterile water to a final volume of 1 mL.

-

Vortex vigorously.

-

Use an ultrasonic bath to facilitate complete dissolution.[1]

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Store aliquots at -20°C.

In Vitro Application Protocol (Cell-based Assays)

Objective: To apply this compound to cultured cells to study its effects on GABAergic signaling or other cellular processes.

Protocol:

-

Thaw a frozen aliquot of the this compound stock solution (typically in DMSO).

-

Dilute the stock solution to an intermediate concentration in sterile culture medium.

-

Further dilute to the final desired working concentration (e.g., 0.1 - 1 µM) in the culture medium.[7]

-

Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. If a higher concentration is necessary, a vehicle control (medium with the same DMSO concentration) must be included. [2]

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired period before performing downstream analysis (e.g., patch-clamp electrophysiology, calcium imaging, or biochemical assays).

In Vivo Administration Protocol (Rodent Models)

Objective: To administer this compound to rodents to investigate its behavioral or physiological effects.

Materials:

-

This compound stock solution

-

Sterile 0.9% saline or 0.01 N HCl

-

pH meter and NaOH solution for pH adjustment

-

Syringes and needles appropriate for the route of administration (e.g., intraperitoneal)

Protocol:

-

Prepare the dosing solution. For systemic injections in rats, DMCM can be dissolved in 0.01 N HCl, with the pH subsequently adjusted using NaOH.[8] Alternatively, a DMSO stock can be diluted in a vehicle suitable for injection (e.g., a mixture of DMSO, PEG300, Tween 80, and saline). For animal studies, the final DMSO concentration should ideally be below 10%.[2]

-

The typical dose range for rats can vary from 0.015 mg/kg to 1.0 mg/kg, administered via intraperitoneal (i.p.) injection.[5][8]

-

Administer the calculated volume of the DMCM solution or vehicle control to the animal. In many behavioral paradigms, the injection is performed 30 minutes prior to testing.[5]

-

Proceed with the behavioral or physiological assessment (e.g., elevated plus maze for anxiety, seizure monitoring, or fear conditioning tests).[4][8]

Figure 2: General workflow for an in vivo experiment using DMCM.

Safety and Handling

-

This compound should be handled by trained personnel in a laboratory setting.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of the powder or contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Disclaimer: These notes and protocols are intended for research purposes only and are provided as a general guide. Researchers should consult the primary literature and optimize protocols for their specific experimental needs and model systems.

References

- 1. This compound | CAS:1215833-62-7 | Benzodiazepine inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | GABA Receptor | TargetMol [targetmol.com]

- 3. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]

- 4. Pain and negative affect: evidence the inverse benzodiazepine agonist DMCM inhibits pain and learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. The beta-carboline derivative DMCM decreases gamma-aminobutyric acid responses and Ca(2+)-mediated K(+)-conductance in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Preparing DMCM Hydrochloride Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction